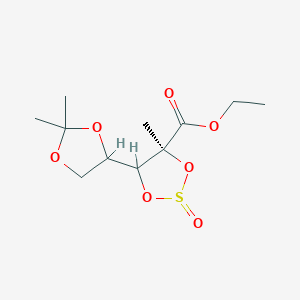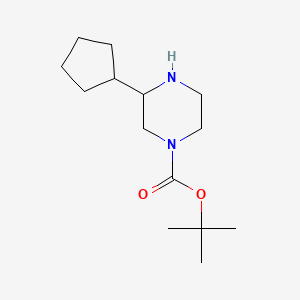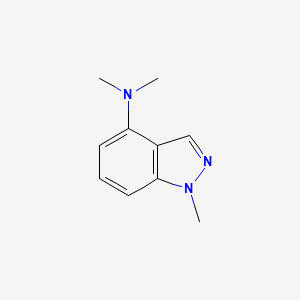![molecular formula C19H28N2 B12630788 2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- CAS No. 1001054-51-8](/img/structure/B12630788.png)
2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- is a chemical compound with the molecular formula C19H28N2. It is a member of the diazaspirodecane family, characterized by a spirocyclic structure containing nitrogen atoms.
Preparation Methods
The synthesis of 2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- involves several steps. One common synthetic route starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds. The reaction conditions typically involve the use of anhydrous magnesium sulfate as a drying agent and organic solvents such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decane, 2-(phenylmethyl)-: This compound lacks the cyclobutyl group, which may affect its chemical reactivity and biological activity.
8-oxa-2-azaspiro[4.5]decane:
The uniqueness of 2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)- lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
1001054-51-8 |
|---|---|
Molecular Formula |
C19H28N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
8-benzyl-2-cyclobutyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C19H28N2/c1-2-5-17(6-3-1)15-20-12-9-19(10-13-20)11-14-21(16-19)18-7-4-8-18/h1-3,5-6,18H,4,7-16H2 |
InChI Key |
MOGHSFLJXIBNPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC3(C2)CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


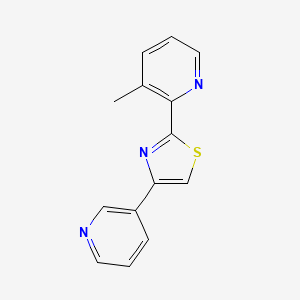
![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)
![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
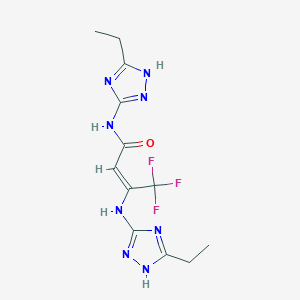
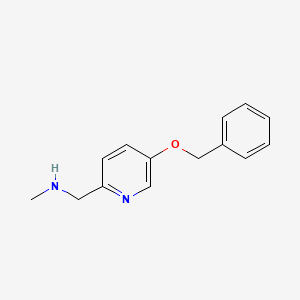
![3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)
![N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B12630741.png)
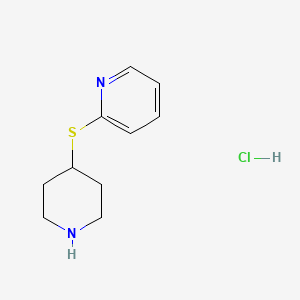
![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
![6-Chloro-3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12630759.png)
